Stereochemical Purity and Configurational Specificity
The target compound is a single, defined stereoisomer with the (2R,3S) configuration, as confirmed by its InChI Key [1]. This is in contrast to a commercially available racemic or diastereomeric mixture, such as Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217516-81-8), which contains a mixture of stereoisomers at the β-carbon . The use of a single, defined isomer is crucial for the synthesis of stereochemically pure peptides, which is a fundamental requirement for reproducible biological activity and downstream applications.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | Single isomer: (2R,3S) |
| Comparator Or Baseline | Mixture of isomers: (2S,3RS) (CAS 1217516-81-8) |
| Quantified Difference | Target is a single, defined isomer; comparator is a mixture (undefined ratio). |
| Conditions | Supplier specification and chemical structure analysis |
Why This Matters
The single, defined stereochemistry of the target compound ensures the synthesis of a single, homogeneous peptide product, which is essential for reproducible biological assays and for meeting regulatory requirements in drug development, whereas a mixture would produce multiple, undefined peptide products.
- [1] PubChem. (2024). Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. PubChem Compound Summary for CID 46737415. View Source
